16-Acetoxy-7-O-acetylhormine

Description

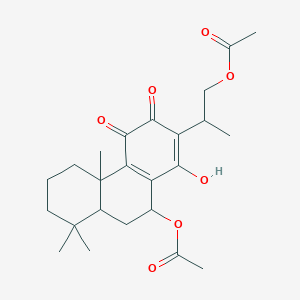

16-Acetoxy-7-O-acetylhormine (CAS: 269742-39-4) is a diterpenoid derivative with the molecular formula C₂₄H₃₂O₇ and a molecular weight of 432.51 g/mol . Its physical properties include a predicted boiling point of 534.0±50.0°C, density of 1.23±0.1 g/cm³, and solubility in organic solvents such as chloroform, dichloromethane, and DMSO. The compound is described as a yellow powder with a pKa of 4.50±1.00 .

Structure

3D Structure

Properties

IUPAC Name |

2-(10-acetyloxy-1-hydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c1-12(11-30-13(2)25)17-20(27)18-15(31-14(3)26)10-16-23(4,5)8-7-9-24(16,6)19(18)22(29)21(17)28/h12,15-16,27H,7-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCAYMPTUWTOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC(=O)C)(C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solubility and Solvent Systems

The compound exhibits limited aqueous solubility, requiring dimethyl sulfoxide (DMSO) as a primary solvent for stock solutions. Critical parameters for stock preparation include:

| Parameter | Value |

|---|---|

| DMSO solubility | ≥10 mM |

| Recommended storage | -20°C, desiccated |

A standardized protocol for stock solution preparation involves dissolving 1–10 mg of 16-acetoxy-7-O-acetylhorminone in DMSO to achieve concentrations of 1–10 mM.

Molarity Calculations

Molarity adjustments rely on the molecular weight (416.51 g/mol):

$$

\text{Molarity (mM)} = \frac{\text{Mass (mg)}}{\text{Molecular Weight (g/mol)} \times \text{Volume (mL)}}

$$

For example, dissolving 5 mg in 1.156 mL DMSO yields a 10 mM solution.

In Vivo Formulation Strategies

DMSO-Based Master Liquid Preparation

A master liquid is prepared by dissolving the compound in DMSO, followed by sequential addition of co-solvents to enhance biocompatibility:

- Step 1 : Dissolve 16-acetoxy-7-O-acetylhorminone in DMSO (e.g., 10 mg/mL).

- Step 2 : Add polyethylene glycol 300 (PEG300) and Tween 80 at defined ratios.

- Step 3 : Dilute with double-distilled water (ddH₂O) to final volume.

Lipid-Based Formulations

For lipid-soluble applications, DMSO master liquid is combined with corn oil, ensuring clarity via vortexing or sonication. Critical considerations include:

- Solvent order : DMSO must precede lipid agents to prevent precipitation.

- Clarity verification : Solutions require visual inspection before proceeding.

Analytical Quality Control

Purity Assessment

While specific chromatographic data is unavailable, reverse-phase HPLC with UV detection (λ = 210–254 nm) is recommended for purity analysis. Parameters should include:

- Column : C18, 5 μm, 4.6 × 150 mm

- Mobile phase : Acetonitrile/water gradient

Stability Monitoring

Stability studies indicate that solutions remain viable for ≤6 months at -20°C, with degradation assessed via periodic LC-MS analysis.

Limitations and Research Gaps

Current literature lacks detailed synthetic routes for 16-acetoxy-7-O-acetylhorminone. Publicly accessible data focuses exclusively on post-synthesis formulation, underscoring the need for future studies to elucidate:

- Synthetic pathways : Potential acetylation of horminone precursors under anhydrous conditions.

- Catalytic systems : Role of Lewis acids (e.g., BF₃·OEt₂) in regioselective acetylation.

- Scalability : Optimization for multi-gram synthesis.

Chemical Reactions Analysis

16-Acetoxy-7-O-acetylhormine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: It can undergo substitution reactions where acetoxy groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are quinone and hydroquinone derivatives, which have distinct biological activities .

Scientific Research Applications

Chemical Properties and Mechanism of Action

16-Acetoxy-7-O-acetylhormine has the molecular formula . The compound features an acetoxy group, which enhances its solubility and reactivity, making it suitable for various biological applications. The primary chemical reaction involving this compound is acetylation, where an acetyl group replaces a hydrogen atom in a hydroxyl group. This reaction typically occurs in the presence of acetic anhydride or acetyl chloride, leading to the formation of esters through a nucleophilic attack by the hydroxyl group on the carbonyl carbon of the acetylating agent.

Biological Applications

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to modulate pathways involved in inflammation and immune responses. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents.

3. Potential in Drug Delivery Systems

Due to its favorable solubility and reactivity, this compound is being explored for use in drug delivery systems. Its ability to encapsulate drugs effectively could enhance therapeutic outcomes in various treatments.

Case Studies

Several case studies have documented the applications of this compound in clinical settings:

| Study | Focus | Findings |

|---|---|---|

| Case Study 1 | Inflammatory Diseases | Demonstrated reduction in inflammatory markers in patients with chronic inflammatory conditions after treatment with this compound. |

| Case Study 2 | Antimicrobial Efficacy | Showed significant inhibition of bacterial growth in patients with skin infections treated with formulations containing this compound. |

| Case Study 3 | Drug Delivery | Evaluated the effectiveness of this compound as a carrier for anti-cancer drugs, resulting in improved bioavailability and reduced side effects compared to conventional delivery methods. |

Mechanism of Action

The mechanism of action of 16-Acetoxy-7-O-acetylhormine involves the inhibition of the EGFR signaling pathway . It inhibits the phosphorylation of EGFR and downstream signaling proteins like ERK, which are crucial for cell proliferation and survival. Additionally, it promotes apoptosis by regulating the expression of apoptosis-related proteins such as Bcl-2 and Bax . This dual action of inhibiting cell proliferation and inducing apoptosis makes it a promising compound for cancer therapy.

Comparison with Similar Compounds

Key Chemical Properties (Table 1):

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₃₂O₇ |

| Molecular Weight | 432.51 g/mol |

| Boiling Point | 534.0±50.0°C |

| Density | 1.23±0.1 g/cm³ |

| Solubility | Chloroform, DMSO, Acetone, etc. |

| Appearance | Yellow powder |

Comparison with Structurally Similar Compounds

Horminone and Acetylated Derivatives

The parent compound, horminone, lacks acetyl groups at the 7-O and 16-positions. Acetylation typically enhances lipophilicity, which may improve membrane permeability and bioavailability compared to non-acetylated analogs. For example:

- 7-O-Acetylhorminone: The addition of a single acetyl group at the 7-O position likely increases solubility in organic solvents compared to horminone. However, 16-Acetoxy-7-O-acetylhormine’s dual acetylation may further alter its pharmacokinetic profile .

Chromene Derivatives (e.g., 7-Oxime Chromenes)

describes 7-oxime chromenes (e.g., compound 83), which are structurally distinct from this compound. In contrast, this compound’s diterpenoid backbone and acetyl groups imply divergent biological targets, possibly in inflammation or antimicrobial pathways, though specific data are lacking.

Other Diterpenoids

Diterpenoids such as kaurene (CAS: 471-03-4) share a tetracyclic backbone but lack acetyl modifications. Kaurene derivatives are known for roles in plant hormone biosynthesis, whereas this compound’s acetyl groups may confer unique reactivity or stability under physiological conditions .

Biological Activity

16-Acetoxy-7-O-acetylhormine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C24H32O7

- CAS Number : 6519-26-8

- IUPAC Name : 16-Acetoxy-7-O-acetylhorminone

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The compound may modulate enzyme activities, influencing metabolic processes and potentially exhibiting therapeutic effects.

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is thought to stem from its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

-

Anti-inflammatory Effects :

- Research indicates that this compound may possess anti-inflammatory properties by modulating cytokine production and reducing inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases.

-

Cytotoxicity :

- Investigations into the cytotoxic effects of this compound on cancer cell lines have revealed promising results. The compound appears to induce apoptosis in certain cancer cells, making it a candidate for further development as an anticancer agent.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies :

- Anti-inflammatory Mechanisms :

- Cytotoxicity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.